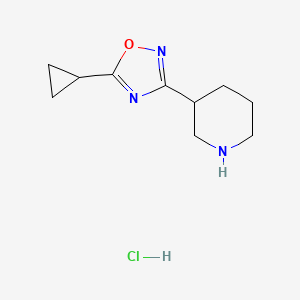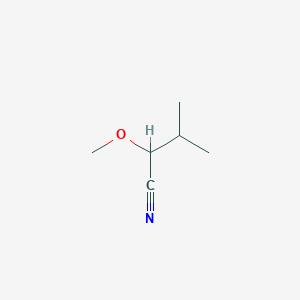
4,6-Dichloro-2-ethyl-5-fluoropyrimidine
Descripción general
Descripción
4,6-Dichloro-2-ethyl-5-fluoropyrimidine is an organic compound with the molecular formula C6H5Cl2FN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of chlorine and fluorine atoms at the 4, 6, and 5 positions, respectively, and an ethyl group at the 2 position on the pyrimidine ring. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .
Métodos De Preparación
The synthesis of 4,6-Dichloro-2-ethyl-5-fluoropyrimidine involves several steps:
Step 1: The reaction starts with the preparation of an intermediate compound. At 0°C, a solution of methyl acetate in ethanol is mixed with sodium ethoxide in ethanol. The mixture is stirred for 30 minutes at this temperature.
Step 2: Fluoromalonic acid diethyl ester is added to the mixture, and the reaction is stirred at room temperature for 72 hours. The reaction mixture is then cooled to 0°C, and concentrated hydrochloric acid is added to adjust the pH to 6. The resulting precipitate is filtered and washed with isopropanol, ether, and hexane to obtain the intermediate compound.
Step 3: The intermediate compound is then reacted with N,N-dimethylaniline in phosphorus oxychloride. The reaction mixture is heated under reflux for 16 hours. After cooling to room temperature, the solvent is removed under vacuum, and the residue is poured into ice.
Análisis De Reacciones Químicas
4,6-Dichloro-2-ethyl-5-fluoropyrimidine undergoes various types of chemical reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms. Common reagents used in these reactions include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction Reactions: It can also participate in oxidation and reduction reactions under appropriate conditions. For example, it can be reduced using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: This compound can be used in coupling reactions such as Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-ethyl-5-fluoropyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands. It helps in understanding the interactions between small molecules and biological targets.
Medicine: It is involved in the development of new drugs, particularly those targeting cancer and infectious diseases. Its derivatives have shown potential as antitumor and antiviral agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-2-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. It can also interact with receptors on the surface of cells, modulating their activity and triggering specific cellular responses. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparación Con Compuestos Similares
4,6-Dichloro-2-ethyl-5-fluoropyrimidine can be compared with other similar compounds such as:
4,6-Dichloro-5-fluoropyrimidine: This compound lacks the ethyl group at the 2 position, making it less bulky and potentially less reactive in certain chemical reactions.
2,4-Dichloro-5-fluoropyrimidine: This compound has chlorine atoms at the 2 and 4 positions and a fluorine atom at the 5 position, similar to this compound, but without the ethyl group.
4,6-Dichloro-2-methyl-5-fluoropyrimidine: This compound has a methyl group instead of an ethyl group at the 2 position, which can affect its reactivity and the types of reactions it undergoes.
Propiedades
IUPAC Name |
4,6-dichloro-2-ethyl-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2FN2/c1-2-3-10-5(7)4(9)6(8)11-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWBZTOPEQGYAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=N1)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid](/img/structure/B1425899.png)
![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1425900.png)


![2-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1425908.png)






